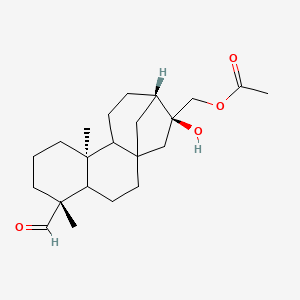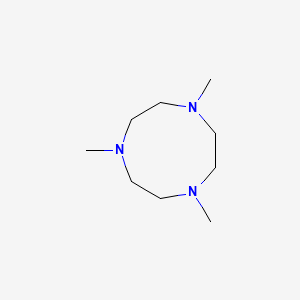
1,4,7-Triméthyl-1,4,7-triazonanane
Vue d'ensemble
Description
1,4,7-Trimethyl-1,4,7-triazacyclononane (TMTT) is a cyclic organic compound that has been studied for its potential applications in the fields of synthetic chemistry and biochemistry. It is a relatively new compound, having been first synthesized in the late 1990s. TMTT is a highly versatile compound, with a wide range of potential applications in the laboratory and in industry.
Applications De Recherche Scientifique
Clivage de l'ADN et interactions protéine-ADN
Le TMTAN a été utilisé dans l'étude des interactions protéine-ADN. Plus précisément, il a été utilisé dans la détection d'interactions protéine-ADN sélectionnées au sein de deux types de complexes . Les résultats suggèrent que le TMTAN sera un réactif utile pour sonder les interactions facteur-trans-ADN au sein d'un environnement chromatinien .
Intermédiaire dans la synthèse
Le TMTAN est un intermédiaire dans la synthèse de dérivés 1,4,7-trifonctionnalisés . Cela suggère qu'il pourrait être utilisé dans la production d'une large gamme de composés chimiques.
Titrages complexométriques
Le TMTAN est un réactif possible pour les titrages complexométriques avec une forte sélectivité de liaison des cations . Cela signifie qu'il pourrait être utilisé en chimie analytique pour déterminer la concentration de certains ions dans une solution.
Préparation de ligands nonadentates
Le TMTAN peut être utilisé pour préparer un ligand nonadentate, le 1,4,7-tris[(6-carboxypyridin-2-yl)méthyl]-1,4,7-triazacyclononane (H3tpatcn) . Ce ligand est utilisé pour préparer des complexes de lanthanides à haute solubilité dans l'eau et des structures rigides symétriques C3 .
Complexes de lanthanides
Comme mentionné ci-dessus, le ligand nonadentate préparé à l'aide de TMTAN est utilisé pour préparer des complexes de lanthanides . Ces complexes ont des applications potentielles dans une variété de domaines, y compris la science des matériaux, la médecine et la science environnementale.
Étude de la structure de l'ADN
Le TMTAN a été utilisé pour étudier la structure de l'ADN et l'organisation de l'ADN au sein de complexes macromoléculaires . Cela pourrait avoir des implications pour la compréhension des maladies génétiques et le développement de nouveaux traitements.
Mécanisme D'action
Target of Action
The primary targets of TMTAN are metal ions, specifically Ag+ , Na+ , and K+ . These ions have a larger ionic radius, which allows them to accommodate the greater bulk of TMTAN .
Mode of Action
TMTAN is known for forming 2:1 “sandwich” complexes with its targets . This interaction is due to the structure of TMTAN, which is an aza-crown ether with the formula (CH2CH2NCH3)3 . This colorless liquid is the N-methylated derivative of triazacyclononane (TACN), a face-capping tridentate ligand that is popular in coordination chemistry .
Result of Action
The molecular and cellular effects of TMTAN’s action are primarily related to its ability to form complexes with metal ions . The formation of these complexes can influence the biological activities of these ions, potentially affecting various cellular processes.
Safety and Hazards
Orientations Futures
1,4,7-Trimethyl-1,4,7-triazacyclononane and its derivatives find applications as catalysts, bleaching agents, and chelators for medical imaging . The complex Zn(II)-1,4,7-trimethyl-1,4,7-triazacyclononane (2) has shown potential in the transesterification of the RNA-model substrate, HPNP (3), indicating possible future directions in RNA research .
Analyse Biochimique
Biochemical Properties
1,4,7-Trimethyl-1,4,7-triazacyclononane plays a significant role in biochemical reactions due to its ability to form stable complexes with metal ions. It interacts with enzymes, proteins, and other biomolecules through its nitrogen atoms, which act as electron pair donors . This interaction can influence the activity of metalloenzymes by stabilizing their active sites or altering their conformation. For example, 1,4,7-Trimethyl-1,4,7-triazacyclononane forms complexes with silver (Ag+), sodium (Na+), and potassium (K+) ions, which can affect the catalytic activity of enzymes that require these metal ions as cofactors .
Cellular Effects
1,4,7-Trimethyl-1,4,7-triazacyclononane influences various cellular processes by interacting with metal ions and metalloenzymes. It can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the availability and activity of metal ions within cells . For instance, the compound’s ability to form stable complexes with metal ions can impact the function of metalloproteins involved in signal transduction and metabolic pathways . Additionally, 1,4,7-Trimethyl-1,4,7-triazacyclononane may influence the expression of genes encoding for metal-binding proteins, thereby affecting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of 1,4,7-Trimethyl-1,4,7-triazacyclononane involves its ability to bind metal ions through its nitrogen atoms, forming stable coordination complexes . These complexes can inhibit or activate enzymes by stabilizing their active sites or inducing conformational changes . For example, the compound can inhibit metalloenzymes by sequestering metal ions required for their catalytic activity . Conversely, it can activate enzymes by providing a stable environment for metal ion binding . Additionally, 1,4,7-Trimethyl-1,4,7-triazacyclononane can influence gene expression by modulating the availability of metal ions that act as cofactors for transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4,7-Trimethyl-1,4,7-triazacyclononane can change over time due to its stability and degradation . The compound is relatively stable under standard conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, 1,4,7-Trimethyl-1,4,7-triazacyclononane may degrade, leading to changes in its ability to form stable complexes with metal ions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 1,4,7-Trimethyl-1,4,7-triazacyclononane vary with different dosages in animal models . At low doses, the compound can enhance the activity of metalloenzymes by providing a stable environment for metal ion binding . At high doses, 1,4,7-Trimethyl-1,4,7-triazacyclononane can exhibit toxic effects by sequestering essential metal ions and disrupting cellular homeostasis . Threshold effects have been observed, where the compound’s impact on enzyme activity and cellular function changes significantly at specific dosage levels .
Metabolic Pathways
1,4,7-Trimethyl-1,4,7-triazacyclononane is involved in various metabolic pathways by interacting with enzymes and cofactors . The compound can influence metabolic flux and metabolite levels by modulating the activity of metalloenzymes involved in key metabolic processes . For example, 1,4,7-Trimethyl-1,4,7-triazacyclononane can affect the activity of enzymes involved in the citric acid cycle, glycolysis, and oxidative phosphorylation by stabilizing their metal ion cofactors .
Transport and Distribution
Within cells and tissues, 1,4,7-Trimethyl-1,4,7-triazacyclononane is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to form stable complexes with metal ions can influence its localization and accumulation in specific cellular compartments . For instance, 1,4,7-Trimethyl-1,4,7-triazacyclononane may be transported into mitochondria, where it can affect the activity of mitochondrial metalloenzymes .
Subcellular Localization
The subcellular localization of 1,4,7-Trimethyl-1,4,7-triazacyclononane is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on enzyme activity and cellular function . For example, 1,4,7-Trimethyl-1,4,7-triazacyclononane may be localized to the nucleus, where it can influence gene expression by modulating the availability of metal ion cofactors for transcription factors .
Propriétés
IUPAC Name |
1,4,7-trimethyl-1,4,7-triazonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-10-4-6-11(2)8-9-12(3)7-5-10/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDGDTPNAKWAIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CCN(CC1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338151 | |
| Record name | 1,4,7-Trimethyl-1,4,7-triazacyclononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96556-05-7 | |
| Record name | 1,4,7-Trimethyl-1,4,7-triazacyclononane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96556-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,7-Trimethyl-1,4,7-triazacyclononane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096556057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,7-Trimethyl-1,4,7-triazacyclononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,7-trimethyl-1,4,7-triazonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4,7-TRIMETHYL-1,4,7-TRIAZACYCLONONANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7BZK76RTP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
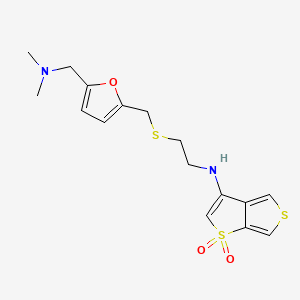

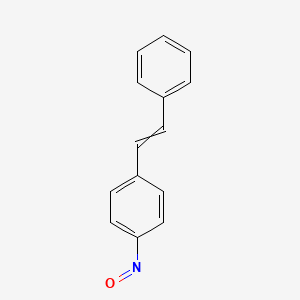
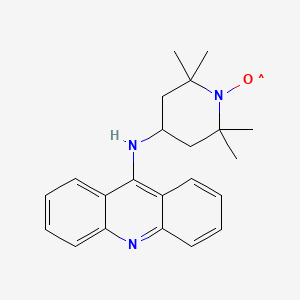
![N-[1-[(4-fluorophenyl)methyl]-3-pyrazolyl]-5-methyl-2-furancarboxamide](/img/structure/B1214680.png)
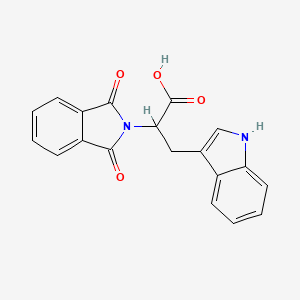
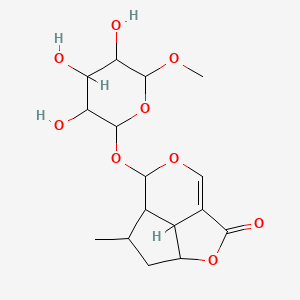
![(1-Hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl) 2-methylpropanoate](/img/structure/B1214686.png)
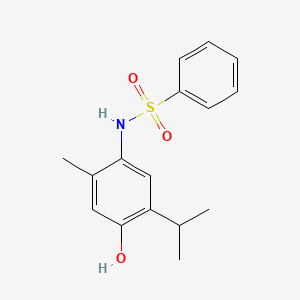
![7-(thiophen-2-yl)-7,11-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1214689.png)
![[18F]3-(1H-imidazol-4-yl)propyl-4-fluorobenzyl ether](/img/structure/B1214691.png)
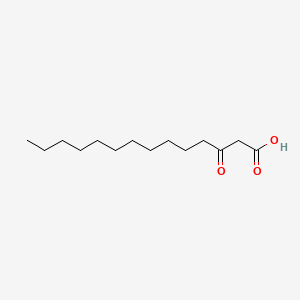
![2-[[(5S,6S)-5-[5-(dimethylamino)-3-hydroxy-6-methyl-4-(3,4,5-trihydroxytetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxy-propanoic acid](/img/structure/B1214693.png)
